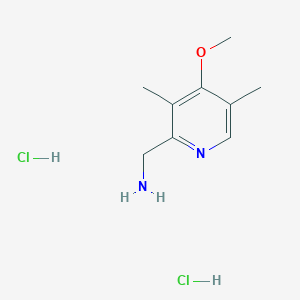![molecular formula C14H18ClFN2O2 B1418525 3-[4-(2-Chloro-6-fluorobenzyl)piperazin-1-yl]propanoic acid CAS No. 1154639-88-9](/img/structure/B1418525.png)
3-[4-(2-Chloro-6-fluorobenzyl)piperazin-1-yl]propanoic acid
Overview
Description
The compound “3-[4-(2-Chloro-6-fluorobenzyl)piperazin-1-yl]propanoic acid” is a versatile material utilized in diverse scientific research1. It exhibits promising properties in various fields, like medicinal chemistry, drug discovery, and molecular biology1. The molecular formula of this compound is C14H18ClFN2O22.
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the search results. However, it’s worth noting that 2-Chloro-6-fluorobenzoic Acid, which shares some structural similarities, is used in the synthesis of biaryls via decarboxylative Pd-catalyzed cross-coupling with aryl iodides3.Molecular Structure Analysis
The molecular structure of “3-[4-(2-Chloro-6-fluorobenzyl)piperazin-1-yl]propanoic acid” is not explicitly provided in the search results. However, the molecular formula is C14H18ClFN2O22, which provides some insight into its structure.Chemical Reactions Analysis
The specific chemical reactions involving “3-[4-(2-Chloro-6-fluorobenzyl)piperazin-1-yl]propanoic acid” are not detailed in the search results. However, related compounds such as 2-Chloro-6-fluorobenzoic Acid are used in the synthesis of biaryls via decarboxylative Pd-catalyzed cross-coupling with aryl iodides3.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[4-(2-Chloro-6-fluorobenzyl)piperazin-1-yl]propanoic acid” are not explicitly mentioned in the search results. However, the molecular formula is C14H18ClFN2O22, which provides some information about its chemical composition.Scientific Research Applications
Synthesis and Radiochemical Applications : A potent nonpeptide CCR1 antagonist, 1-(5-chloro-2-{2-[(2R)-4-(4-[18F]fluorobenzyl)-2-methylpiperazin-1-yl]-2-oxoethoxy}phenyl)urea, was synthesized, demonstrating potential in radiochemical applications. This process involved module-assisted two-step one-pot procedure, highlighting the compound's relevance in radiopharmaceuticals (Mäding et al., 2006).
Chemical Synthesis for Receptor Studies : The chemical synthesis of chiral non-racemic 3-(dioxopiperazin-2-yl)propionic acid derivatives was achieved, starting with the amino acid (S)-glutamate. This synthesis facilitated receptor binding studies with radioligands, indicating its importance in developing compounds for biological receptor interactions (Weigl & Wünsch, 2002).
Anti-malarial Agent Synthesis : Research on synthesizing 3-[4-(7-choloquinolin-4-yl) piperazin-1-yl] propanoic acid, an active metabolite of piperaquine, highlights its application in anti-malarial drug development. The study showed a simple synthesis method with a high yield, proving its feasibility for derivative synthesis (Mi Sui-qing, 2010).
Crystal Structure Analysis : The study of the crystal structure of related compounds, such as 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, provided insights into molecular conformation, which is crucial for understanding the interaction mechanisms of similar compounds (Faizi et al., 2016).
Potential Antibacterial Applications : Synthesis of 1,4-dihydro-4-oxopyridinecarboxylic acids, including derivatives with piperazine rings, has been explored for their antibacterial properties. These compounds have shown broad and potent in vitro antibacterial activity, indicating their potential as antibacterial agents (Matsumoto et al., 1984).
Safety And Hazards
The safety and hazards associated with “3-[4-(2-Chloro-6-fluorobenzyl)piperazin-1-yl]propanoic acid” are not detailed in the search results. It’s important to handle all chemical compounds with appropriate safety measures, especially if their safety profiles are not well-known.
Future Directions
The future directions for research involving “3-[4-(2-Chloro-6-fluorobenzyl)piperazin-1-yl]propanoic acid” are not specified in the search results. Given its potential applications in medicinal chemistry and drug discovery1, it’s likely that future research will continue to explore these areas.
properties
IUPAC Name |
3-[4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClFN2O2/c15-12-2-1-3-13(16)11(12)10-18-8-6-17(7-9-18)5-4-14(19)20/h1-3H,4-10H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFPFRBQSFUPEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)O)CC2=C(C=CC=C2Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(2-Chloro-6-fluorobenzyl)piperazin-1-yl]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![3-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylic acid](/img/structure/B1418458.png)



